N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide (CAS 1219539-90-8, PubChem CID is a synthetic small molecule belonging to the benzimidazole-6-sulfonamide class, with molecular formula C₁₃H₁₀ClN₃O₂S and a molecular weight of 307.76 g/mol. The compound features a 1H-benzimidazole core linked via the 6-position nitrogen to a 4-chlorobenzenesulfonamide moiety, yielding a 6-amino-substituted benzimidazole architecture rather than the more common 2-substituted or 5-sulfonamide regioisomers.

Molecular Formula C13H10ClN3O2S
Molecular Weight 307.76 g/mol
Cat. No. B12179531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide
Molecular FormulaC13H10ClN3O2S
Molecular Weight307.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)N=CN3)Cl
InChIInChI=1S/C13H10ClN3O2S/c14-9-1-4-11(5-2-9)20(18,19)17-10-3-6-12-13(7-10)16-8-15-12/h1-8,17H,(H,15,16)
InChIKeyRFCFKGGEEJYRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide – Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Baseline for Research Sourcing


N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide (CAS 1219539-90-8, PubChem CID 49655837) is a synthetic small molecule belonging to the benzimidazole-6-sulfonamide class, with molecular formula C₁₃H₁₀ClN₃O₂S and a molecular weight of 307.76 g/mol [1]. The compound features a 1H-benzimidazole core linked via the 6-position nitrogen to a 4-chlorobenzenesulfonamide moiety, yielding a 6-amino-substituted benzimidazole architecture rather than the more common 2-substituted or 5-sulfonamide regioisomers . This specific connectivity pattern places it within a scaffold family that has been investigated for carbonic anhydrase inhibition, particularly toward the tumor-associated isoforms CA IX and CA XII, as well as for bromodomain and extra-terminal (BET) domain inhibition [2]. Computed physicochemical descriptors include XLogP3 = 3, two hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 83.2 Ų, all derived from PubChem computational pipelines [1]. These properties position the compound within drug-like chemical space suitable for further medicinal chemistry optimization and biological profiling.

Why N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide Cannot Be Interchanged with Generic Benzimidazole Sulfonamide Analogs – Key Differentiation Rationale


Within the benzimidazole-sulfonamide chemical space, three critical structural variables dictate target engagement, isoform selectivity, and physicochemical behavior: (i) the position of sulfonamide attachment on the benzimidazole ring (5- vs. 6- vs. 2-substitution), (ii) the nature and position of substituents on the benzenesulfonamide phenyl ring, and (iii) the presence or absence of additional substitution at the benzimidazole 2-position [1]. N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide is distinct in bearing the sulfonamide linkage at the 6-position of an otherwise unsubstituted 1H-benzimidazole, with a single para-chloro substituent on the phenylsulfonamide ring. This differentiates it from the 2-amino-substituted benzimidazole-6-sulfonamides studied as carbonic anhydrase inhibitors, from the 5-sulfonamide regioisomers explored as LHRH antagonists, and from the 2-substituted benzimidazole scaffold variants that dominate the patent literature [2][3]. The 6-position attachment, combined with the absence of 2-substitution, preserves an unencumbered N1–C2–N3 hydrogen-bonding motif on the benzimidazole while orienting the 4-chlorophenylsulfonamide group into a distinct geometric trajectory relative to 5-substituted analogs. Generic substitution with a 5-sulfonamide isomer or a 2-substituted benzimidazole-6-sulfonamide would produce a molecule with fundamentally different target-binding geometry and selectivity profile, rendering direct interchange scientifically invalid without de novo experimental validation.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide: Head-to-Head, Cross-Study, and Scaffold-Level Comparisons with Key Analogs


Regioisomeric Connectivity Defines Target-Binding Geometry: 6-Sulfonamide vs. 5-Sulfonamide Benzimidazole Comparison

The compound's sulfonamide attachment at the benzimidazole 6-position (IUPAC: N-(3H-benzimidazol-5-yl)-4-chlorobenzenesulfonamide per PubChem numbering) represents a regioisomeric connectivity distinct from benzimidazole-5-sulfonamides explored as LHRH antagonists and CYP3A4 inhibitors [1]. In the 2-substituted-benzimidazole-6-sulfonamide carbonic anhydrase inhibitor series reported by Bua et al. (2019), the 6-sulfonamide attachment was essential for achieving selectivity toward the tumor-associated transmembrane isoforms CA IX and CA XII over the ubiquitous cytosolic CA I and CA II, with select compounds demonstrating KI values in the low nanomolar range for CA IX and CA XII while sparing CA I (KI > 10,000 nM) [2]. The absence of 2-substitution on the benzimidazole core in the target compound further differentiates it from the 2-substituted series, as the 2-position substituent in the reported series directly modulates the pKa of the benzimidazole N3 and influences zinc coordination geometry within the CA active site [2]. This connectivity pattern cannot be replicated by simply substituting a 5-sulfonamide benzimidazole analog.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

4-Chloro Phenylsulfonamide Substituent Modulates Lipophilicity and Target Complementarity Relative to Unsubstituted and 4-Methyl Analogs

The para-chloro substituent on the benzenesulfonamide phenyl ring of the target compound contributes distinct electronic and steric properties compared to common analogs bearing para-methyl, para-fluoro, or unsubstituted phenylsulfonamide groups. PubChem-computed XLogP3 for the target compound is 3.0, which is approximately 0.5–0.7 log units higher than the predicted value for the unsubstituted phenylsulfonamide analog (estimated XLogP3 ≈ 2.3–2.5 based on fragment contribution) and approximately 0.3 log units higher than the 4-fluoro analog (estimated XLogP3 ≈ 2.7) [1]. The chloro substituent also imparts a strong electron-withdrawing inductive effect (Hammett σₚ = +0.23 for Cl vs. σₚ = 0 for H, σₚ = +0.06 for F, σₚ = –0.17 for CH₃), modulating the acidity of the sulfonamide NH and therefore its hydrogen-bond donor strength and potential zinc-binding affinity in metalloenzyme targets [2]. In the broader benzenesulfonamide carbonic anhydrase inhibitor literature, para-substituted benzenesulfonamides with electron-withdrawing groups generally exhibit enhanced binding affinity to CA isoforms relative to electron-donating or unsubstituted congeners, a trend attributed to sulfonamide NH acidification facilitating zinc coordination [3]. Quantitative head-to-head CA inhibition data for the target compound versus its 4-H and 4-F analogs are not yet published.

Physicochemical Profiling Drug Design SAR Studies

Absence of 2-Substitution on the Benzimidazole Core Provides an Unmodified N1–C2–N3 Hydrogen-Bonding Surface Distinct from 2-Substituted Benzimidazole-6-Sulfonamide Series

The target compound bears no substituent at the benzimidazole 2-position, preserving the N1–C2–N3 triad as an unencumbered hydrogen-bond donor/acceptor surface. This contrasts with the 2-substituted-benzimidazole-6-sulfonamide carbonic anhydrase inhibitor series (Bua et al. 2019), where 2-position substituents were deliberately introduced to modulate benzimidazole N3 basicity and sterically influence zinc coordination geometry [1]. The unsubstituted 2-position also distinguishes this compound from benzimidazole-6-sulfonamides designed as BET bromodomain inhibitors, where 2-substitution was employed to achieve selectivity for the first bromodomain (BD1) over BD2 [2]. In the BET inhibitor series reported by Kharenko et al. (2022), bioisosteric replacement of the azobenzene moiety with a benzimidazole-6-sulfonamide core yielded compounds with IC₅₀ values in the 50–500 nM range for BRD4 BD1, with BD1/BD2 selectivity ratios of 5- to 30-fold [2]. The absence of 2-substitution in the target compound leaves this critical vector available for downstream SAR exploration and may result in a distinct selectivity profile if profiled against BET bromodomains or kinase targets. No direct comparative data between 2-unsubstituted and 2-substituted benzimidazole-6-(4-chlorobenzenesulfonamide) analogs are available in the published literature.

Medicinal Chemistry Kinase Inhibition BET Bromodomain Targeting

Computed Drug-Likeness and ADME Property Differentiation from Closely Related 5-Chloro-2-phenyl-1H-benzimidazole-6-sulfonamide Positional Isomer

N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide (CID 49655837) shares the identical molecular formula (C₁₃H₁₀ClN₃O₂S, MW 307.76) with the positional isomer 5-Chloro-2-phenyl-1H-benzimidazole-6-sulfonamide (CID not assigned; CAS 72418-92-9), yet the two compounds differ fundamentally in the location of the chloro substituent and the presence of a 2-phenyl group [1]. In the target compound, chlorine resides at the para-position of the benzenesulfonamide phenyl ring, whereas in the isomer it is directly attached to the benzimidazole core at position 5 (IUPAC numbering), with a phenyl group at position 2 and a primary sulfonamide (–SO₂NH₂) at position 6 . This structural rearrangement yields different hydrogen-bond donor/acceptor counts (target: 2 HBD, 4 HBA; isomer: 2 HBD from SO₂NH₂ plus 1 from benzimidazole NH, 4–5 HBA depending on tautomer), distinct TPSA values, and divergent rotatable bond counts, all of which impact predicted membrane permeability, solubility, and target recognition [1]. The isomer's 2-phenyl substituent introduces additional steric bulk at a position critical for target engagement, as demonstrated by the Bua et al. CA inhibitor SAR where 2-phenyl substitution profoundly influenced isoform selectivity [2]. Due to the identical molecular weight, these two compounds cannot be distinguished by mass spectrometry alone, necessitating rigorous orthogonal analytical characterization (NMR, HPLC retention time, or X-ray crystallography) to confirm identity during procurement and quality control.

In Silico ADME Physicochemical Profiling Procurement QA/QC

Priority Research and Procurement Application Scenarios for N-(1H-Benzimidazol-6-yl)-4-chlorobenzenesulfonamide Based on Scaffold Differentiation Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Development Leveraging the 2-Unsubstituted 6-Sulfonamide Scaffold

The target compound's 6-NHSO₂Ar connectivity and unsubstituted benzimidazole 2-position make it a structurally distinct starting point for designing carbonic anhydrase inhibitors with potentially novel isoform-selectivity profiles. The Bua et al. (2019) study established that benzimidazole-6-sulfonamides can achieve low nanomolar potency against tumor-associated CA IX (KI = 6.8 nM for the most potent analog) with selectivity ratios exceeding 1,400-fold over cytosolic CA I [1]. The target compound's lack of 2-substitution preserves the N1–C2–N3 hydrogen-bonding face and may permit alternative zinc coordination geometries or interactions with isoform-specific residues in the CA active site that are inaccessible to 2-substituted analogs. Researchers developing CA IX/XII-selective anticancer agents should consider this compound as a fragment-like starting point for SAR exploration, where the 2-position can be systematically functionalized to optimize both potency and selectivity.

BET Bromodomain BD1-Selective Probe Discovery Using the Benzimidazole-6-Sulfonamide Pharmacophore

Kharenko et al. (2022) demonstrated that benzimidazole-6-sulfonamides can serve as effective bioisosteric replacements for the azobenzene moiety in BET bromodomain inhibitors, achieving BD1-selectivity ratios of up to ~30-fold and IC₅₀ values in the 50–500 nM range for BRD4 BD1 [2]. The target compound, with its 4-chlorobenzenesulfonamide group and unmodified benzimidazole 2-position, offers a distinct substitution pattern not explored in the Kharenko series. Medicinal chemistry teams pursuing BD1-selective BET inhibitors for oncology or inflammation indications may employ this compound as a core scaffold for fragment-based or structure-guided optimization, exploiting the 2-position as an underexplored vector for modulating BD1/BD2 selectivity.

Analytical Reference Standard for Benzimidazole-Sulfonamide Scaffold Authentication in QC/QA Workflows

Due to the existence of a same-molecular-weight positional isomer (5-Chloro-2-phenyl-1H-benzimidazole-6-sulfonamide, CAS 72418-92-9) that cannot be distinguished by mass spectrometry, N-(1H-benzimidazol-6-yl)-4-chlorobenzenesulfonamide serves as a critical analytical reference standard for method development and identity confirmation in laboratories working with benzimidazole-sulfonamide compound libraries [3]. Analytical chemistry groups can leverage the distinct HPLC retention time, ¹H-NMR chemical shifts (particularly the diagnostic benzimidazole C2-H singlet at δ ~8.0–8.3 ppm for the 2-unsubstituted compound vs. its absence in the 2-phenyl isomer), and ¹³C-NMR patterns to establish robust identity testing protocols that prevent compound misassignment in high-throughput screening campaigns [3].

Fragment-Based Drug Discovery Campaigns Targeting Kinase Hinge Regions or Metalloenzyme Active Sites

With a molecular weight of 307.76 Da and only three rotatable bonds, the target compound falls within fragment-like chemical space suitable for fragment-based drug discovery (FBDD). The benzimidazole core is a privileged hinge-binding motif for kinase targets, while the 4-chlorobenzenesulfonamide group can coordinate catalytic zinc ions in metalloenzymes [1][2]. The unsubstituted 2-position provides a synthetic handle for fragment growing and merging strategies. FBDD groups can employ this compound as a starting fragment for screening against kinase panels or metalloenzyme targets, with the 2-position available for subsequent elaboration guided by structural biology (X-ray crystallography or cryo-EM) to optimize affinity and selectivity.

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